2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane
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Overview
Description
2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane is an organic compound that features both an epoxide and a benzyloxy group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane typically involves the reaction of benzyl alcohol with an appropriate epoxide precursor under controlled conditions. One common method involves the use of benzyl chloride and an epoxide precursor in the presence of a base to facilitate the formation of the benzyloxy group . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or toluene to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyloxy group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzyloxy group can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyloxy-methyloxirane: Similar in structure but with different stereochemistry.
Benzyl glycidyl ether: Another compound with a benzyloxy group and an epoxide ring
Uniqueness
2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
184897-22-1 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-ethenyl-3-(1-phenylmethoxyethyl)oxirane |
InChI |
InChI=1S/C13H16O2/c1-3-12-13(15-12)10(2)14-9-11-7-5-4-6-8-11/h3-8,10,12-13H,1,9H2,2H3 |
InChI Key |
WROYAHUOIATROU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(O1)C=C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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